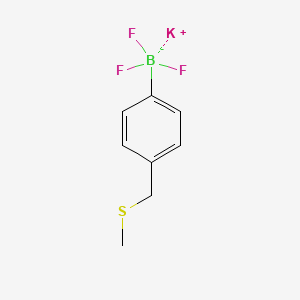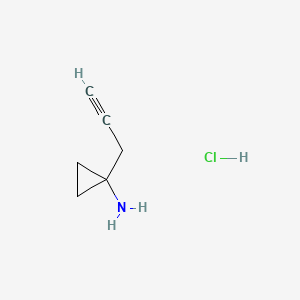
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as fluoroform (CHF3) in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which allow for efficient and scalable synthesis. The use of advanced difluoromethylation reagents and catalysts can further enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the triazole ring .
Applications De Recherche Scientifique
5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid include other difluoromethyl-substituted triazoles and carboxylic acids. Examples include:
- 5-difluoromethyl-1H-tetrazole
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the difluoromethyl and carboxylic acid groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1600892-83-8 |
|---|---|
Formule moléculaire |
C4H3F2N3O2 |
Poids moléculaire |
163.08 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3F2N3O2/c5-3(6)1-2(4(10)11)8-9-7-1/h3H,(H,10,11)(H,7,8,9) |
Clé InChI |
HNEKRXJHZHAXMD-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNN=C1C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)

![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)



![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
